Aminoquinol
Overview
Description
Aminoquinol is a compound known for its significant role in various scientific fields, including chemistry, biology, and medicine. It is particularly noted for its application as a multi-kinase inhibitor, targeting pathways such as Cyclin-dependent kinases 4/6 and PI3K/AKT, which are crucial in the treatment of hepatocellular carcinoma .
Mechanism of Action
Target of Action
Aminoquinol primarily targets the Cyclin-dependent kinases 4/6 (CDK4/6) and PI3K/AKT signal pathways . These pathways play pivotal roles in carcinogenesis and are promising therapeutic targets for Hepatocellular Carcinoma (HCC) .
Mode of Action
This compound acts as a multi-kinase inhibitor, specifically inhibiting CDK4/6 and PI3K/AKT . It inhibits CDK4/6 phosphorylation and the complex with cyclinD, blocking the phosphorylation of RB and the releases of pRB via its association with transcription factor E2F . This subsequently inhibits the cell cycle from proceeding from the G1 to S-phase .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the CDK4/6 and PI3K/AKT pathways . This compound significantly stabilizes CDK4, CDK6, PI3K, and AKT proteins . It also reduces the expressions of key proteins in the PI3K/AKT/mTOR pathway .
Result of Action
This compound significantly decreases cell viability, induces apoptosis, and increases the percentage of cells in the G1 phase . This indicates that this compound effectively halts cell division, leading to a decrease in the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminoquinol typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitro isomer is reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for commercial use. The processes are designed to be cost-effective and environmentally friendly, adhering to industrial standards and regulations.
Chemical Reactions Analysis
Types of Reactions
Aminoquinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: The reduction of nitroquinoline derivatives to this compound.
Substitution: This compound can participate in substitution reactions, particularly in the formation of amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin powder and hydrochloric acid are typically used for the reduction of nitro derivatives.
Substitution: Reagents such as acyl chlorides and anhydrides are used in substitution reactions to form amides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amides, and other substituted compounds, which have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
Aminoquinol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting key biological pathways, such as CDK4/6 and PI3K/AKT.
Medicine: Investigated for its potential in treating hepatocellular carcinoma and other cancers.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A structurally similar compound used in the treatment of malaria.
4-Aminoquinoline: Another derivative with anti-malarial properties.
Primaquine, Tafenoquine, and Pamaquine: Derivatives of aminoquinoline used in anti-malarial therapy.
Uniqueness
Aminoquinol is unique due to its dual role as an anti-plasmodium drug and a multi-kinase inhibitor, making it a versatile compound in both medicinal and chemical research .
Properties
IUPAC Name |
4-N-[7-chloro-2-[2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N3/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVHSVFSYNMGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046205 | |
Record name | Aminoquinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-54-8 | |
Record name | Aminoquinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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